molecular formula C12H18BrN3 B13632943 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline

Cat. No.: B13632943
M. Wt: 284.20 g/mol
InChI Key: YSXZTVXPNCYOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is a chemical compound with the molecular formula C12H18BrN3 It is characterized by the presence of a bromine atom, a piperazine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-bromoaniline with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent piperazine introduction using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, oxidized derivatives, and reduced forms of the compound. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and aniline group contribute to the compound’s reactivity and binding affinity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

3-bromo-2-[(4-methylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C12H18BrN3/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9,14H2,1H3

InChI Key

YSXZTVXPNCYOBZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC=C2Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.